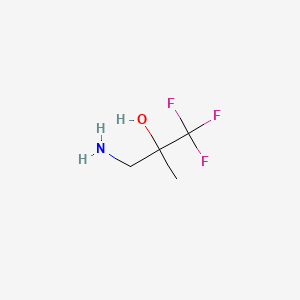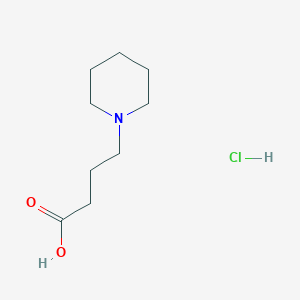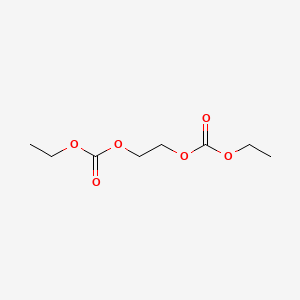
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of 2-aminopropane-1,2,3-tricarboxylic acid is achieved through a one-pot procedure involving cyclization and alkylation, followed by hydrolysis and esterification . Similarly, the preparation of complex fluorinated enaminoketones is accomplished by the interaction of precursor compounds with isopropylnitrite and subsequent hydrolysis . These methods highlight the importance of stepwise reactions and purification in obtaining the desired fluorinated aminopropanols.
Molecular Structure Analysis
The molecular and crystal structures of related compounds are determined using techniques such as X-ray diffraction. For example, the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid is characterized by orthorhombic space group parameters and hydrogen bonding that generates a three-dimensional network . This suggests that similar compounds like "3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol" may also exhibit specific crystallographic features and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions with various reagents and the formation of complexes with solvents such as dioxane and pyridine . These reactions are often studied using computational methods like DFT calculations to understand the complex formation energies. Such analyses are crucial for predicting the reactivity and interaction of "3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol" with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related 1,3-aminopropanols are investigated using spectroscopic methods and computational analyses. The study of 1,3-amino alcohols reveals the conformational preferences and the role of intramolecular hydrogen bonding in stabilizing certain conformers . These findings can be extrapolated to understand the behavior of "3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol" in different environments and its potential interactions with solvents and other molecules.
科学的研究の応用
Biofuel Production
Bastian et al. (2011) investigated the production of biofuels, specifically 2-methylpropan-1-ol (isobutanol), which is a potential substitute for fossil fuels. They engineered enzymes, including ketol-acid reductoisomerase and alcohol dehydrogenase, for anaerobic isobutanol production in Escherichia coli, achieving 100% theoretical yield. This study contributes to the understanding of biofuel production from glucose using modified amino acid pathways in recombinant organisms (Bastian et al., 2011).
Crystallography and Molecular Structure
Gajda and Katrusiak (2008) conducted a study on the pressure-freezing of 3-aminopropan-1-ol, revealing a transition in molecular conformation under high pressure. Their research provides insights into the behavior of molecules like 3-aminopropan-1-ol under varying physical conditions, which can be important for understanding material properties and interactions (Gajda & Katrusiak, 2008).
Organometallic Chemistry
Štěpnička, Císařová, and Ludvík (2004) explored the solid-state assembly of a ferrocene β-aminoalcohol and its ammonium salt, studying their structural properties and interactions. Such research in organometallic chemistry contributes to the development of materials with potential applications in catalysis, pharmaceuticals, and materials science (Štěpnička et al., 2004).
Synthesis of Fluorine-Containing Compounds
Korotaev et al. (2009) worked on synthesizing fluorine-containing 1,2-diamines, amino alcohols, and β-amino acids from N-substituted α-trifluoromethyl β-nitro amines. This research is vital for the development of new compounds with fluorine, which is important in pharmaceuticals and agrochemicals due to fluorine's unique effects on biological activity (Korotaev et al., 2009).
Applications in Analytical Chemistry
Yadav and Singh (2018) developed fluorescent sensors based on aminopropanol derivatives for the detection of aluminum ions. This kind of research is crucial for advancements in analytical chemistry, particularly in the development of novel sensors for detecting specific ions in various environments (Yadav & Singh, 2018).
Antibacterial Agents
Vinod Kumar et al. (2005) synthesized 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles from 1,1,1-trifluoromethyl-3-cyano-3-phenylpropanone and evaluated their antibacterial properties. This research contributes to the development of new antibacterial agents, a critical area in medical research and drug development (Vinod Kumar et al., 2005).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing vapors, mist, or gas, ensure adequate ventilation, and remove all sources of ignition .
特性
IUPAC Name |
3-amino-1,1,1-trifluoro-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c1-3(9,2-8)4(5,6)7/h9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJCFMFELXBCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545204 | |
| Record name | 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol | |
CAS RN |
354-68-7 | |
| Record name | 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1282408.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B1282412.png)




